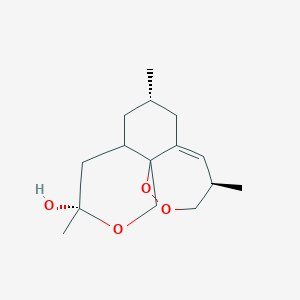
2,4-Dinitrophenylcysteinyl disulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dinitrophenylcysteinyl disulfide (DNP-Cys-SS) is a chemical compound that has been used extensively in scientific research. It is a disulfide derivative of cysteine and is commonly used as a thiol-reactive reagent. DNP-Cys-SS has been used in a variety of biochemical and physiological studies, including the investigation of protein-protein interactions, enzyme kinetics, and redox signaling pathways.
作用机制
2,4-Dinitrophenylcysteinyl disulfide is a thiol-reactive reagent that reacts with cysteine residues in proteins. The reaction between 2,4-Dinitrophenylcysteinyl disulfide and cysteine residues forms a disulfide bond, which can be used to crosslink proteins or modify the active site of enzymes. The reaction between 2,4-Dinitrophenylcysteinyl disulfide and cysteine residues can also be used to study the effect of oxidative stress on protein function.
Biochemical and Physiological Effects
2,4-Dinitrophenylcysteinyl disulfide has a number of biochemical and physiological effects. One of the most significant effects of 2,4-Dinitrophenylcysteinyl disulfide is its ability to modify cysteine residues in proteins. This modification can be used to crosslink proteins, modify the active site of enzymes, or study the effect of oxidative stress on protein function. Additionally, 2,4-Dinitrophenylcysteinyl disulfide has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of 2,4-Dinitrophenylcysteinyl disulfide is its ability to modify cysteine residues in proteins. This modification can be used to study a variety of biochemical and physiological processes. Additionally, 2,4-Dinitrophenylcysteinyl disulfide is a relatively inexpensive reagent, making it accessible to researchers with limited budgets. However, there are also some limitations to the use of 2,4-Dinitrophenylcysteinyl disulfide. One of the major limitations is its potential toxicity. 2,4-Dinitrophenylcysteinyl disulfide can be toxic to cells at high concentrations, and researchers must take care to use appropriate concentrations in their experiments.
未来方向
There are a number of future directions for the use of 2,4-Dinitrophenylcysteinyl disulfide in scientific research. One potential direction is the investigation of the role of 2,4-Dinitrophenylcysteinyl disulfide in redox signaling pathways. By studying the effect of 2,4-Dinitrophenylcysteinyl disulfide on protein function in the presence of oxidative stress, researchers may be able to identify new targets for the treatment of oxidative stress-related diseases. Additionally, the use of 2,4-Dinitrophenylcysteinyl disulfide in the investigation of protein-protein interactions may lead to the identification of new protein complexes and signaling pathways. Finally, the development of new synthesis methods for 2,4-Dinitrophenylcysteinyl disulfide may lead to the creation of new derivatives with unique properties and applications.
合成方法
2,4-Dinitrophenylcysteinyl disulfide can be synthesized using a variety of methods, including the reaction of DNP-Cl with cysteine or the reaction of DNP-Cys-OH with disulfide reagents. The most commonly used method involves the reaction of DNP-Cl with cysteine. This method involves the addition of DNP-Cl to a solution of cysteine in a basic buffer. The reaction proceeds at room temperature, and the resulting product is purified using column chromatography.
科学研究应用
2,4-Dinitrophenylcysteinyl disulfide has been used in a variety of scientific research applications. One of the most common uses of 2,4-Dinitrophenylcysteinyl disulfide is in the investigation of protein-protein interactions. 2,4-Dinitrophenylcysteinyl disulfide can be used to crosslink proteins that are in close proximity to each other, allowing researchers to identify interacting proteins. 2,4-Dinitrophenylcysteinyl disulfide has also been used in the investigation of enzyme kinetics. By modifying the active site of an enzyme with 2,4-Dinitrophenylcysteinyl disulfide, researchers can study the effect of the modification on enzyme activity. Additionally, 2,4-Dinitrophenylcysteinyl disulfide has been used in the study of redox signaling pathways. By modifying cysteine residues with 2,4-Dinitrophenylcysteinyl disulfide, researchers can study the effect of oxidative stress on protein function.
属性
CAS 编号 |
133694-79-8 |
|---|---|
产品名称 |
2,4-Dinitrophenylcysteinyl disulfide |
分子式 |
C18H16N6O12S2 |
分子量 |
574.5 g/mol |
IUPAC 名称 |
(2R)-3-[[2-carboxy-2-(2,4-dinitroanilino)ethyl]disulfanyl]-2-(2,4-dinitroanilino)(114C)propanoic acid |
InChI |
InChI=1S/C18H16N6O12S2/c25-17(26)13(19-11-3-1-9(21(29)30)5-15(11)23(33)34)7-37-38-8-14(18(27)28)20-12-4-2-10(22(31)32)6-16(12)24(35)36/h1-6,13-14,19-20H,7-8H2,(H,25,26)(H,27,28)/t13-,14?/m0/s1/i17+2 |
InChI 键 |
UMGXLEJJKAWCHT-LYHHLTCISA-N |
手性 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N[C@@H](CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[14C](=O)O |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
规范 SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CSSCC(C(=O)O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
同义词 |
14C-DNPSSC 2,4-dinitrophenylcysteinyl disulfide DNPSSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)

![(11Z,13E)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-5,7,9,15-tetramethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B236818.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B236820.png)
![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)
![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)